molecular formula C13H11ClO4 B3135949 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid CAS No. 406470-55-1

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid

Cat. No. B3135949
CAS RN: 406470-55-1
M. Wt: 266.67 g/mol
InChI Key: QTABSYVYXVDOQN-UHFFFAOYSA-N
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Description

The compound “5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid” is a derivative of phenylboronic acid . It has a molecular weight of 276.52 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc (OCc2ccc (cc2)B (O)O)ccc1Cl . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro-methyl group and a phenoxy group .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 276.52 . The InChI code for the compound is 1S/C14H14BClO3/c1-10-8-13 (6-7-14 (10)16)19-9-11-2-4-12 (5-3-11)15 (17)18/h2-8,17-18H,9H2,1H3 .

Scientific Research Applications

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These ionic liquids exhibit varying physicochemical properties based on factors such as the substitution pattern of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating potential as environmentally friendly herbicides .

Antitumor Activity

A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This opens up prospects for its application in medicine, particularly in the field of oncology .

Solvent for Biopolymers

Ionic liquids, including our compound, have been explored as solvents for biopolymers. They play a role in dissolving cellulose and extracting lignin from biomass. Additionally, they facilitate the transformation of lignin into aromatic compounds, contributing to sustainable materials research .

Catalysis

While not directly studied for catalytic applications, the unique properties of ionic liquids make them promising candidates for catalysis. Researchers continue to explore their potential in various chemical transformations, including organic synthesis and green chemistry .

Electrochemical Processes

Ionic liquids find applications in electrochemical processes due to their low melting points and high ionic conductivity. Although specific studies on our compound are limited, it belongs to this broader category of potential applications .

properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABSYVYXVDOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191009
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid

CAS RN

406470-55-1
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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